![molecular formula C20H18IN B2714616 2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide CAS No. 1025707-65-6](/img/structure/B2714616.png)

2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a type of organic iodide, which are typically used in organic synthesis . Organic iodides are often used in substitution reactions, where the iodide ion is replaced by another group .

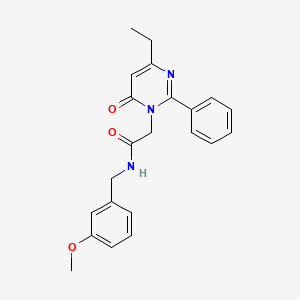

Molecular Structure Analysis

The compound seems to contain a biphenyl group and a pyridinium group. Biphenyl consists of two connected phenyl rings . Pyridinium refers to the positively charged nitrogenous base derived from pyridine .Chemical Reactions Analysis

Organic iodides, such as this compound, are often used in nucleophilic substitution reactions. They can also participate in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of organic iodides can vary greatly depending on their structure. Generally, they are colorless to yellowish liquids or solids. They are usually insoluble in water but soluble in organic solvents .Applications De Recherche Scientifique

Molecular Engineering and Sensitizer Design

"2-(2-[1,1'-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide" and related compounds have been investigated for their potential in molecular engineering, particularly in the design of organic sensitizers for solar cell applications. Novel organic sensitizers with designed donor, electron-conducting, and anchoring groups show promising incident photon to current conversion efficiency (IPCE), indicating the compound's utility in enhancing solar energy conversion efficiency (Kim et al., 2006).

Synthesis Methodologies

Research on the synthesis of polycyclic aromatic iodides via ICl-induced intramolecular cyclization has demonstrated the compound's role in generating substituted polycyclic aromatic iodides, showcasing its versatility in organic synthesis and potential applications in creating complex molecular structures (Yao et al., 2004).

Nanotechnology and Materials Science

In the field of materials science, the compound has been utilized in the synthesis of novel ruthenium sensitizers for dye-sensitized solar cells (DSSCs). These sensitizers, when anchored onto TiO2 films, exhibit efficient sensitization and conversion efficiency, underscoring the compound's potential in renewable energy technologies (Nazeeruddin et al., 2005).

Mécanisme D'action

Target of Action

Similar compounds such as iodobenzene, which consists of a benzene ring substituted with one iodine atom, are known to be useful as synthetic intermediates in organic chemistry .

Mode of Action

It’s worth noting that iodobenzene, a related compound, is more reactive than bromobenzene or chlorobenzene due to the weaker c–i bond . This increased reactivity could potentially influence the interaction of 2-(2-[1,1’-Biphenyl]-4-ylvinyl)-1-methylpyridinium iodide with its targets.

Biochemical Pathways

For instance, PCBs can be degraded by microbial enzymes, but as chlorination substitution in the biphenyl ring increases, the microbial degradation rate decreases .

Pharmacokinetics

Iodide salts, which are related compounds, are known to be readily absorbed in the gastrointestinal tract and distributed widely throughout the extracellular fluid of the thyroid gland .

Result of Action

Iodine-131, a related compound, is notable for causing mutation and death in cells that it penetrates, which is due to its mode of beta decay .

Action Environment

For instance, PCBs remain in the environment for a long period due to their low reactivity and stability in harsh environmental conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-methyl-2-[(E)-2-(4-phenylphenyl)ethenyl]pyridin-1-ium;iodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N.HI/c1-21-16-6-5-9-20(21)15-12-17-10-13-19(14-11-17)18-7-3-2-4-8-18;/h2-16H,1H3;1H/q+1;/p-1/b15-12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPRYEWECLOOAC-JRUHLWALSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=CC2=CC=C(C=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=C/C2=CC=C(C=C2)C3=CC=CC=C3.[I-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)

![4-((1H-imidazol-1-yl)methyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2714543.png)

![3-p-Tolyl-8,9-dihydro-1H-7,10-dioxa-1,2,5-triaza-cyclopenta[a]anthracene](/img/structure/B2714545.png)

![7-Hydroxy-7-methylfuro[3,4-b]pyridin-5-one](/img/structure/B2714549.png)

![Benzyl (2-(([2,3'-bipyridin]-3-ylmethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2714554.png)